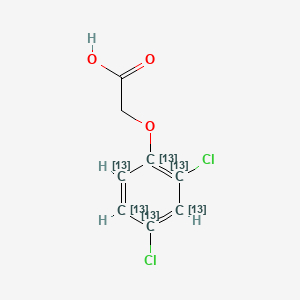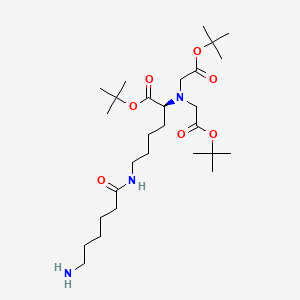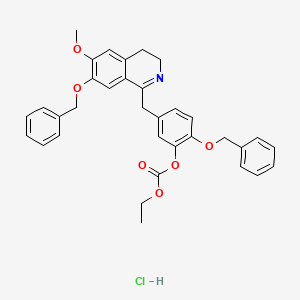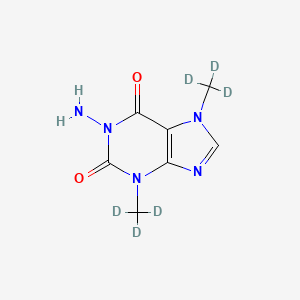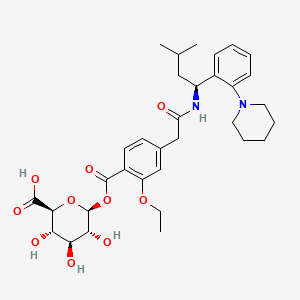
Natrium-(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylat
Übersicht
Beschreibung
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate, also known as Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate, is a useful research compound. Its molecular formula is C16H15NaO7 and its molecular weight is 342.279. The purity is usually 95%.
BenchChem offers high-quality Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymologie-Forschung
1-Naphthol-beta-D-Glucuronid-Natriumsalz wird in der Enzymologie häufig als chromogenes Substrat für das Enzym β-Glucuronidase verwendet . Wenn dieses Enzym auf die Verbindung einwirkt, spaltet es die Glucuronidbindung und setzt einen Naphthol-Rest frei. Diese Reaktion führt zu einer Farbänderung, die leicht nachweisbar und messbar ist, was es zu einem wertvollen Werkzeug für die Untersuchung der Enzymkinetik und -aktivität macht.
Analytische Biochemie
In der analytischen Biochemie dient diese Verbindung als Standard oder Referenzmaterial für die Kalibrierung von Instrumenten und die Validierung analytischer Methoden . Ihre gleichbleibende Qualität und Reinheit gewährleisten zuverlässige und reproduzierbare Ergebnisse, die für eine genaue biochemische Analyse unerlässlich sind.
Studien zum Arzneimittelstoffwechsel
1-Naphthol-beta-D-Glucuronid-Natriumsalz ist ein Metabolitenanalog, das verwendet wird, um die Stoffwechselwege von Naphthalin-haltigen Arzneimitteln zu untersuchen . Forscher können die enzymatische Umwandlung dieser Verbindung verfolgen, um zu verstehen, wie Arzneimittel im Körper verarbeitet werden, was für die Beurteilung der Arzneimittelsicherheit und -wirksamkeit unerlässlich ist.
Umwelttoxikologie
Diese Verbindung wird auch in der Umwelttoxikologie eingesetzt, um die Auswirkungen von Naphthalinderivaten auf Ökosysteme zu untersuchen . Durch die Überwachung des Abbaus und der Bioakkumulation solcher Verbindungen können Wissenschaftler die potenziellen Risiken beurteilen und Strategien zur Minderung der Umweltverschmutzung entwickeln.
Überwachung der mikrobiellen Aktivität
In der Mikrobiologie wird 1-Naphthol-beta-D-Glucuronid-Natriumsalz verwendet, um das Vorhandensein und die Aktivität von β-Glucuronidase-produzierenden Bakterien zu überwachen . Diese Anwendung ist besonders nützlich bei der Wasserqualitätsprüfung, da das Vorhandensein solcher Bakterien auf eine fäkale Verunreinigung hinweisen kann.
Gentechnik
In der Gentechnik wird diese Verbindung als Reportermolekül verwendet, um die Genexpression zu verfolgen . Gene von Interesse können mit dem β-Glucuronidase-Gen markiert werden, und die Aktivität des Enzyms kann mit 1-Naphthol-beta-D-Glucuronid-Natriumsalz als Substrat visualisiert werden. Dies ermöglicht es Forschern, die räumlichen und zeitlichen Muster der Genexpression in lebenden Organismen zu beobachten.
Wirkmechanismus
Target of Action
The primary target of 1-Naphthol beta-D-Glucuronide Sodium Salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, which are compounds produced in the liver during phase II drug metabolism.
Mode of Action
1-Naphthol beta-D-Glucuronide Sodium Salt acts as a chromogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it releases a naphthol moiety that can be easily detected . This makes it useful in enzymology and analytical biochemistry, particularly in assays designed to measure β-glucuronidase activity.
Result of Action
The cleavage of 1-Naphthol beta-D-Glucuronide Sodium Salt by β-glucuronidase results in the release of a naphthol moiety . This can be detected and measured, providing a readout of β-glucuronidase activity. In a broader context, this activity can indicate changes in glucuronidation pathways, which may be relevant in various physiological and pathological contexts.
Biochemische Analyse
Biochemical Properties
1-Naphthol beta-D-Glucuronide Sodium Salt interacts with the enzyme β-glucuronidase . This enzyme cleaves the compound, releasing a naphthol moiety . The compound is also involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs), serving as a substrate for the enzyme NdcA1A2 .
Cellular Effects
The cellular effects of 1-Naphthol beta-D-Glucuronide Sodium Salt are primarily related to its role as a substrate for β-glucuronidase . The cleavage of this compound by β-glucuronidase can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Naphthol beta-D-Glucuronide Sodium Salt involves its interaction with the enzyme β-glucuronidase . This enzyme cleaves the compound, leading to the release of a naphthol moiety . This process can influence various molecular processes, including enzyme activation, binding interactions with biomolecules, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound serves as a substrate for the enzyme β-glucuronidase , and the rate of this enzymatic reaction could potentially change over time.
Dosage Effects in Animal Models
It is known that the compound is involved in the metabolism of PAHs , and the effects of this metabolic process could potentially vary with different dosages of the compound.
Metabolic Pathways
1-Naphthol beta-D-Glucuronide Sodium Salt is involved in the metabolism of PAHs . It serves as a substrate for the enzyme NdcA1A2, which is involved in the initial hydroxylation of PAHs .
Transport and Distribution
It is known that the compound serves as a substrate for the enzyme β-glucuronidase , suggesting that it may be transported to sites of β-glucuronidase activity within cells.
Subcellular Localization
Given its role as a substrate for the enzyme β-glucuronidase , it may be localized to sites of β-glucuronidase activity within cells.
Eigenschaften
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYIXWAJCYTTOL-YYHOVTOASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901003915 | |
| Record name | Sodium naphthalen-1-yl hexopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83833-12-9 | |
| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium naphthalen-1-yl hexopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-d-Glucopyranosiduronic acid, 1-naphthalenyl, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




